molecular formula C17H18N4O2S B5471969 1'-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}spiro[indole-3,3'-piperidin]-2(1H)-one

1'-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}spiro[indole-3,3'-piperidin]-2(1H)-one

Cat. No.: B5471969
M. Wt: 342.4 g/mol
InChI Key: QIDBLCJSMCLRRX-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties . Indole derivatives are used for the treatment of various disorders in the human body, including cancer cells and microbes .


Synthesis Analysis

Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .


Chemical Reactions Analysis

Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported . Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .


Physical and Chemical Properties Analysis

Indoles are physically crystalline and colorless in nature with specific odors .

Mechanism of Action

Indole derivatives bind with high affinity to multiple receptors, which makes them helpful in developing new useful derivatives .

Future Directions

The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Properties

IUPAC Name

1'-[2-(methylamino)-1,3-thiazole-4-carbonyl]spiro[1H-indole-3,3'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-18-16-20-13(9-24-16)14(22)21-8-4-7-17(10-21)11-5-2-3-6-12(11)19-15(17)23/h2-3,5-6,9H,4,7-8,10H2,1H3,(H,18,20)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDBLCJSMCLRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C(=O)N2CCCC3(C2)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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